8-Tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate
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Overview
Description
“8-Tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate” is a chemical compound with the CAS Number: 479636-65-2 . It has a molecular weight of 312.37 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H24N2O5/c1-5-20-12(18)11-10-15(22-16-11)6-8-17(9-7-15)13(19)21-14(2,3)4/h10,16H,5-9H2,1-4H3
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Supramolecular Arrangements
Research by Graus et al. (2010) investigated derivatives of diazaspiro compounds, including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. They explored the relationship between molecular and crystal structures, focusing on the role of substituents in supramolecular arrangements. This study is significant for understanding the crystallographic aspects of these compounds (Graus et al., 2010).
Antihypertensive Activity
A study by Caroon et al. (1981) synthesized derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds structurally similar to the one , for evaluation as antihypertensive agents. This research contributes to the medicinal chemistry field, especially concerning cardiovascular health (Caroon et al., 1981).
Antimicrobial Activities
Thanusu et al. (2011) synthesized novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, related to the compound of interest. These were screened for their antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Thanusu et al., 2011).
NMR Spectroscopy for Configuration Assignment
Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of compounds similar to 8-tert-butyl-3-ethyl diazaspiro[4.5]decane derivatives. This study provides insights into the structural analysis of such compounds (Jakubowska et al., 2013).
Synthetic Pathways and Biological Activity
Research by Moskalenko and Boev (2012) involved the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, closely related to the compound . They explored its reactivity and potential for generating biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
8-O-tert-butyl 3-O-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-5-20-12(18)11-10-15(22-16-11)6-8-17(9-7-15)13(19)21-14(2,3)4/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZWEKFBSWCVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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